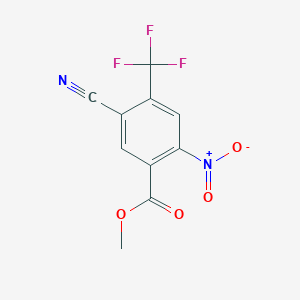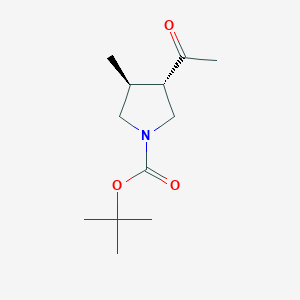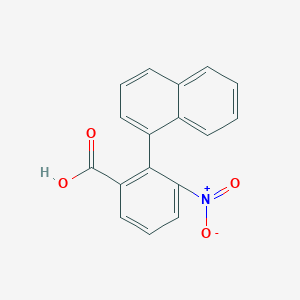![molecular formula C24H25N3OS B13349820 1-(Diphenylmethyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13349820.png)
1-(Diphenylmethyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Benzhydrylpiperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzhydryl group and a pyridine ring substituted with a methylthio group, connected by a methanone linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzhydrylpiperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the benzhydryl group is introduced through a nucleophilic substitution reaction.
Introduction of the Pyridine Ring: The pyridine ring with a methylthio substituent is synthesized separately, often through a series of electrophilic aromatic substitution reactions.
Coupling Reaction: The final step involves coupling the benzhydrylpiperazine intermediate with the methylthiopyridine intermediate using a suitable coupling reagent, such as a carbodiimide, under controlled conditions to form the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Benzhydrylpiperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone linkage can be reduced to a methylene group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Methanol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Benzhydrylpiperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-Benzhydrylpiperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone involves its interaction with specific molecular targets. The benzhydryl group may facilitate binding to hydrophobic pockets in proteins, while the piperazine ring can interact with polar or charged residues. The methylthio group may enhance the compound’s lipophilicity, aiding in membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Benzhydrylpiperazin-1-yl)(2-chloropyridin-3-yl)methanone
- (4-Benzhydrylpiperazin-1-yl)(2-methoxypyridin-3-yl)methanone
- (4-Benzhydrylpiperazin-1-yl)(2-fluoropyridin-3-yl)methanone
Uniqueness
(4-Benzhydrylpiperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is unique due to the presence of the methylthio group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Eigenschaften
Molekularformel |
C24H25N3OS |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
(4-benzhydrylpiperazin-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone |
InChI |
InChI=1S/C24H25N3OS/c1-29-23-21(13-8-14-25-23)24(28)27-17-15-26(16-18-27)22(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-14,22H,15-18H2,1H3 |
InChI-Schlüssel |
BMVQIWUXZSIYEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(Bromoacetyl)amino]benzenesulfonyl fluoride](/img/structure/B13349745.png)
![(1R,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13349747.png)

![(3S,4R)-4-[(3-methoxyphenyl)amino]oxolan-3-ol](/img/structure/B13349765.png)






![2'-Amino-[1,1'-biphenyl]-4-carboxamide](/img/structure/B13349812.png)

